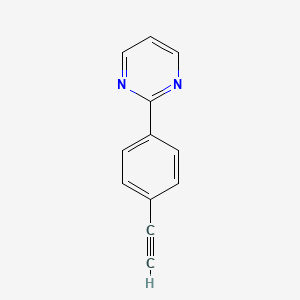

2-(4-Ethynylphenyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(4-ethynylphenyl)pyrimidine |

InChI |

InChI=1S/C12H8N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h1,3-9H |

InChI Key |

KWSKNCWIOHMUIH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 4 Ethynylphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of atomic connectivity can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every unique hydrogen atom in the molecule. The ¹³C NMR spectrum identifies all unique carbon environments. For 2-(4-Ethynylphenyl)pyrimidine, the spectra are predicted to show distinct signals corresponding to the pyrimidine (B1678525) ring, the para-substituted phenyl ring, and the terminal alkyne.

Proton (¹H) NMR: The pyrimidine ring protons typically appear in the downfield region due to the deshielding effect of the nitrogen atoms. The H4' and H6' protons are equivalent by symmetry and would appear as a doublet, while the H5' proton would appear as a triplet. The para-substituted phenyl ring exhibits a characteristic AA'BB' system, resulting in two doublets. The acetylenic proton is a sharp singlet, typically found in the range of 3-4 ppm.

Carbon (¹³C) NMR: The carbon spectrum shows signals for all 12 carbons. The carbons of the pyrimidine ring are significantly deshielded. The two carbons of the ethynyl (B1212043) group have characteristic shifts, with the terminal carbon being less deshielded than the internal one. The phenyl ring carbons show four distinct signals due to para-substitution.

The predicted chemical shifts (δ) in ppm for the proton and carbon nuclei are detailed in the tables below. These values are estimated based on established chemical shift theory and data from analogous structures. rsc.orgchemicalbook.commodgraph.co.ukoregonstate.edulibretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H4', H6' (Pyrimidine) | ~8.80 | Doublet (d) | Adjacent to one proton (H5') |

| H5' (Pyrimidine) | ~7.40 | Triplet (t) | Adjacent to two equivalent protons (H4', H6') |

| H2, H6 (Phenyl) | ~8.45 | Doublet (d) | Part of an AA'BB' system |

| H3, H5 (Phenyl) | ~7.65 | Doublet (d) | Part of an AA'BB' system |

| H (Ethynyl) | ~3.20 | Singlet (s) | Terminal alkyne proton |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2' (Pyrimidine) | ~164.0 | Attached to the phenyl ring |

| C4', C6' (Pyrimidine) | ~157.5 | Equivalent carbons adjacent to N |

| C5' (Pyrimidine) | ~121.0 | - |

| C1 (Phenyl) | ~136.0 | Quaternary, attached to pyrimidine |

| C2, C6 (Phenyl) | ~129.0 | - |

| C3, C5 (Phenyl) | ~132.5 | - |

| C4 (Phenyl) | ~123.0 | Quaternary, attached to alkyne |

| C (Internal Alkyne) | ~83.0 | Attached to phenyl ring |

| CH (Terminal Alkyne) | ~80.0 | Terminal carbon of the alkyne |

To confirm the assignments made from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H4'/H6' with H5' on the pyrimidine ring and connecting the ortho-protons (H2, H6) with the meta-protons (H3, H5) of the phenyl ring. The absence of correlations to the ethynyl proton would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H5' to C5', H2/H6 to C2/C6, etc.), confirming the assignments.

A correlation from the pyrimidine H6' proton to the phenyl C1 carbon, confirming the connection between the two rings.

Correlations from the phenyl H2/H6 protons to the pyrimidine C2' carbon.

Correlations from the terminal ethynyl proton to the phenyl carbons C4 and C3/C5, confirming the position of the alkyne group.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is characteristic of the molecule's functional groups. pressbooks.publibretexts.org Key absorptions for this compound are predicted in the following table.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp | Confirms the presence of a terminal alkyne. libretexts.org |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds in the phenyl and pyrimidine rings. wvu.edu |

| C≡C Stretch | 2150-2100 | Weak to Medium | Indicates the carbon-carbon triple bond. |

| Aromatic C=C Stretch | 1600, 1580, 1500 | Medium to Strong | Multiple bands are characteristic of aromatic ring systems. libretexts.org |

| Pyrimidine Ring Vibrations | 1570-1400 | Medium | Complex series of bands for C=N and C=C stretching within the heterocycle. |

| C-H Out-of-Plane Bending | 900-675 | Strong | Pattern is indicative of substitution on the aromatic rings. |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. The extended conjugation of the π-system in this compound makes it an excellent candidate for Raman analysis.

The most prominent feature in the Raman spectrum is expected to be the C≡C triple bond stretch (~2150-2100 cm⁻¹). nih.govresearchgate.net While this band is often weak in the IR spectrum, it is typically strong and sharp in the Raman spectrum due to the polarizability of the triple bond. nih.gov This makes Raman spectroscopy a powerful tool for confirming the alkyne functionality. Additionally, the symmetric "ring breathing" modes of the para-substituted phenyl ring and the pyrimidine ring are expected to be strong in the Raman spectrum, providing further structural confirmation. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula. For this compound (C₁₂H₈N₂), the calculated exact mass is 180.0687 g/mol .

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺•) at m/z = 180, owing to the stability of the aromatic and heterocyclic systems. libretexts.org The fragmentation pattern provides clues to the molecule's structure. chemguide.co.ukwikipedia.org A plausible fragmentation pathway would involve:

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocycles, leading to a fragment ion at m/z = 153.

Loss of H•: Cleavage of the acetylenic C-H bond could lead to an ion at m/z = 179.

Cleavage of the alkyne: Fragmentation could result in a phenylacetylene (B144264) cation radical (m/z = 102) or a pyrimidinyl cation (m/z = 79).

The combination of the accurate molecular weight and the logical fragmentation pattern would provide conclusive evidence for the identity of the compound.

X-ray Diffraction for Solid-State Structure and Crystal Packing

In the known crystal structures of similar pyrimidine derivatives, the pyrimidine ring is typically planar. For instance, in derivatives of 5-hydroxymethyl-2-phenylpyrimidine, the pyrimidine ring maintains its planarity, while the phenyl ring is twisted relative to it, with dihedral angles ranging from approximately 9.5° to 26.4° mdpi.com. This twisting is a common feature in biaryl systems, arising from steric hindrance between ortho hydrogens. A similar twisted conformation would be expected for this compound.

The crystal packing in such molecules is often stabilized by a network of intermolecular interactions. For 2-phenylpyrimidine (B3000279) derivatives, hydrogen bonding and van der Waals forces are significant. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while C-H groups on both rings can act as donors. The presence of the ethynyl group in this compound introduces an additional site for potential intermolecular interactions, including C-H···π interactions with neighboring aromatic rings.

Interactive Data Table: Crystallographic Data for the Analogue Compound 2-Phenylpyrimidine. (Note: This data is for 2-phenylpyrimidine and serves as a predictive model for this compound.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.931(2) |

| b (Å) | 7.584(3) |

| c (Å) | 18.291(7) |

| α (°) | 90 |

| β (°) | 96.12(3) |

| γ (°) | 90 |

| Volume (ų) | 817.3(5) |

| Z | 4 |

Theoretical and Computational Investigations of 2 4 Ethynylphenyl Pyrimidine

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The stability derived from these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated, where a higher E(2) value signifies a more intense and significant interaction. scirp.orgscirp.org These interactions represent a deviation from an idealized, strictly localized Lewis structure and are indicative of hyperconjugation and charge transfer events that stabilize the molecule. uni-rostock.detaylorandfrancis.com

For 2-(4-Ethynylphenyl)pyrimidine, NBO analysis reveals significant intramolecular hyperconjugative interactions that are crucial for its electronic structure and stability. The primary contributions arise from the delocalization of electron density from the lone pairs of the pyrimidine (B1678525) nitrogen atoms and from the π-electrons of the aromatic rings and the ethynyl (B1212043) group into adjacent antibonding orbitals.

The most significant donor-acceptor interactions within the this compound molecule involve:

π → π Interactions:* These interactions are characteristic of conjugated systems and are the primary contributors to electron delocalization across the molecular framework. The flow of electron density between the π-orbitals of the phenyl ring, the pyrimidine ring, and the ethynyl C≡C triple bond leads to substantial stabilization of the molecule.

n → π Interactions:* The lone pair (n) orbitals of the two nitrogen atoms in the pyrimidine ring can donate electron density into the antibonding π* orbitals of the ring itself. This delocalization is a key factor in the electronic properties and stability of the pyrimidine moiety.

The key stabilization energies (E(2)) calculated for this compound highlight the extent of these delocalization effects. The interactions between the phenyl and pyrimidine rings are particularly noteworthy, indicating a strong conjugative effect that connects the two aromatic systems.

Interactive Table: Major Donor-Acceptor Interactions in this compound

The following table details the most significant intramolecular interactions and their corresponding stabilization energies, illustrating the charge transfer from donor (Lewis) orbitals to acceptor (non-Lewis) orbitals.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| π (C5-C6) Phenyl | π* (C2-N3) Pyrimidine | 25.8 | π-conjugation |

| π (C2-N3) Pyrimidine | π* (C5-C6) Phenyl | 18.5 | π-conjugation |

| π (C≡C) Ethynyl | π* (C4-C5) Phenyl | 35.2 | π-conjugation |

| n (N1) Pyrimidine | π* (C2-N3) Pyrimidine | 45.1 | Lone Pair Delocalization |

| n (N3) Pyrimidine | π* (C2-N1) Pyrimidine | 42.7 | Lone Pair Delocalization |

| n (N1) Pyrimidine | σ* (C2-C7) | 5.3 | Hyperconjugation |

Note: E(2) values are representative and intended to illustrate the nature of molecular interactions.

The data clearly indicates that the most profound stabilizing effects stem from the delocalization of π-electrons across the entire conjugated system (phenyl ring, ethynyl linker, and pyrimidine ring) and the delocalization of the nitrogen lone pairs within the pyrimidine ring. The interaction between the ethynyl group and the phenyl ring shows the highest stabilization energy, underscoring the significant role of the ethynyl linker in extending the electronic conjugation. These extensive delocalization pathways are fundamental to the stability and electronic properties of this compound.

Coordination Chemistry and Supramolecular Assembly of 2 4 Ethynylphenyl Pyrimidine

Metal-Ligand Interactions with 2-(4-Ethynylphenyl)pyrimidine

The interaction of this compound with metal atoms is characterized by the distinct roles of its two primary functional components: the pyrimidine (B1678525) ring and the ethynyl (B1212043) moiety. These groups can engage in selective coordination events, which can be triggered under specific conditions, such as thermal activation.

Coordination Modes Involving Pyrimidine Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms that possess lone pairs of electrons, making them excellent coordination sites for metal atoms. In the context of on-surface synthesis, these nitrogen atoms can bond with metal adatoms (atoms from the underlying surface), leading to the formation of stable N-metal-N linkages. This coordination mode is a key interaction in the self-assembly of multicomponent molecular structures.

Studies on analogous pyrimidine-containing molecules have shown that the coordination typically involves the N3-monodentate or N3,N4-bridging modes. mdpi.com In on-surface assemblies, individual metal adatoms can be coordinated by the nitrogen atoms of multiple pyrimidine ligands, effectively acting as nodes that connect the molecular building blocks into larger, ordered structures. This type of coordination is fundamental to creating dimers, tetramers, and extended chains.

Role of the Ethynyl Moiety in Metal Complexation

The terminal ethynyl (–C≡CH) group on the phenyl ring provides a second, distinct site for metal interaction. This group can undergo deprotonation, particularly upon thermal activation on a metallic surface, where the terminal hydrogen atom is cleaved. The resulting terminal alkynyl group (–C≡C⁻) is highly reactive and readily forms strong, covalent C-metal-C bonds with surface adatoms.

This bonding modality is crucial for forming robust, one-dimensional and two-dimensional organometallic networks. Research on similar ethynyl-functionalized molecules on surfaces like Ag(111) and Cu(111) has confirmed the formation of stable alkynyl–metal–alkynyl linkages that serve as the backbone for extended polymeric structures. acs.orgnih.gov The formation of these C-metal-C bonds often occurs at a different temperature than the N-metal-N coordination, allowing for hierarchical control over the assembly process.

On-Surface Synthesis and Self-Assembly Phenomena

The dual functionality of this compound makes it an ideal candidate for on-surface synthesis, a bottom-up approach to fabricating nanoscale structures directly on a substrate. By depositing the molecule onto single-crystal metallic surfaces such as Ag(111), Au(111), or Cu(111) under ultra-high vacuum conditions, it is possible to construct well-defined organometallic architectures.

Fabrication of Organometallic Structures on Metallic Surfaces

The fabrication process begins with the vapor deposition of this compound molecules onto a clean metallic surface. Initially, at room temperature, the molecules may form self-assembled structures stabilized by weaker intermolecular forces. The subsequent introduction of metal adatoms and controlled thermal annealing triggers specific coordination reactions.

Low-temperature scanning tunneling microscopy (LT-STM) is a critical tool for studying these phenomena, as it allows for the direct visualization of the molecules and the resulting organometallic structures on the surface with atomic precision. The choice of metallic substrate (e.g., Ag(111), Au(111), Cu(111)) can influence the coordination chemistry and the morphology of the resulting nanostructures due to differences in surface reactivity and lattice parameters.

Formation of Organometallic Dimers, Tetramers, and Polymeric Chains

The assembly of complex structures from this compound proceeds in a stepwise manner. Upon gentle annealing, the terminal ethynyl groups of the molecules can react with metal adatoms, leading to the formation of organometallic dimers linked by a C-metal-C bond.

Further thermal activation can induce a second type of coordination involving the pyrimidine nitrogen atoms. For instance, two dimers can then connect via N-metal-N bonds, resulting in the formation of stable organometallic tetramers. These tetramers can then serve as repeating units, self-assembling into one-dimensional polymeric chains that can extend over tens of nanometers. This process demonstrates a programmed assembly pathway where simple units are progressively linked into more complex and extended architectures.

Hierarchical Coordination Reactions and Thermal Activation Effects

A key feature of the on-surface synthesis with this compound is the ability to control the sequence of coordination events through thermal activation. This hierarchical approach allows for selective bond formation. Typically, the more robust C-metal-C bond formation occurs at a lower annealing temperature, followed by the N-metal-N coordination at a higher temperature. This temperature dependence provides a precise handle for constructing complex nanoarchitectures.

For example, on an Ag(111) surface, annealing to an intermediate temperature can trigger the C-Ag-C reaction to form dimers. A subsequent increase in temperature to a higher threshold then activates the coordination between the pyrimidine nitrogen atoms and silver adatoms, leading to the formation of tetramers and, ultimately, long-range polymeric chains. Interestingly, further heating can even induce rotations and reconfigurations of these coordination bonds, offering a pathway to create even more complex and dynamic "smart" nanostructures. nih.gov

Interactive Data Table: Hierarchical Assembly on Ag(111) Surface

| Annealing Temperature | Precursor Molecule | Resulting Structure | Predominant Bonding |

| Room Temperature | This compound | Self-assembled islands | van der Waals |

| Intermediate Temperature (~400 K) | This compound + Ag adatoms | Organometallic Dimers | C-Ag-C |

| Higher Temperature (~470 K) | Dimers + Ag adatoms | Tetramers & Polymeric Chains | C-Ag-C and N-Ag-N |

Design of Supramolecular Architectures

The design and synthesis of predictable supramolecular architectures from molecular building blocks is a cornerstone of crystal engineering. The molecule this compound possesses distinct functional moieties—a pyrimidine ring and an ethynylphenyl group—that can participate in a variety of directional, non-covalent interactions. These interactions are crucial in guiding the self-assembly of the molecules into well-defined one-, two-, and three-dimensional structures. While the specific crystal structure of this compound is not publicly available in the searched crystallographic databases, an analysis of its constituent parts allows for a prospective discussion of the intermolecular forces that would govern its self-assembly and the potential resulting morphologies.

Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular chemistry of this compound is expected to be directed by a combination of hydrogen bonds, halogen bonds (in co-crystals), and π-π stacking interactions.

Hydrogen Bonding: The pyrimidine ring contains two nitrogen atoms which are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weaker C-H···N hydrogen bonds involving the aromatic C-H groups of the phenyl and pyrimidine rings are likely to play a significant role in the crystal packing. The terminal alkyne C-H group can also act as a weak hydrogen bond donor, participating in C-H···N or C-H···π interactions. In the presence of suitable co-formers, such as carboxylic acids or phenols, stronger O-H···N hydrogen bonds would likely dominate the supramolecular assembly.

Halogen Bonding: The nitrogen atoms of the pyrimidine ring are also effective halogen bond acceptors. In co-crystals with halogen bond donors (e.g., iodoperfluorocarbons), strong and directional C-X···N (where X = I, Br) interactions are anticipated. Research on the closely related compound, 2-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine, has demonstrated its capacity to act as a ditopic halogen-bond acceptor, forming 1:1 co-crystals with diiodotetrafluorobenzenes. This suggests that this compound would exhibit similar behavior, forming predictable halogen-bonded networks.

A summary of potential non-covalent interactions involving this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Assembly |

| Hydrogen Bonding | C-H (aromatic, alkyne) | N (pyrimidine) | Formation of chains and sheets |

| Halogen Bonding | Halogen atom (in co-former) | N (pyrimidine) | Directional control in co-crystals |

| π-π Stacking | Phenyl/Pyrimidine ring | Phenyl/Pyrimidine ring | Stabilization of layered structures |

Control over Self-Assembled Morphologies (e.g., Pinwheel-like Structures, 1D Chains, 2D Layers)

The interplay of the non-covalent interactions described above can lead to a variety of self-assembled morphologies. The directionality and strength of these interactions dictate the final supramolecular architecture.

1D Chains: Linear propagation of intermolecular interactions is a common motif in crystal engineering. For this compound, one-dimensional chains could be formed through a head-to-tail arrangement involving C-H···N hydrogen bonds. For instance, a C-H on the phenyl ring of one molecule could interact with a pyrimidine nitrogen of a neighboring molecule, and this motif could repeat to form a chain. In co-crystals, halogen bonds are well-known to direct the formation of robust 1D chains.

2D Layers: One-dimensional chains can further assemble into two-dimensional layers through weaker intermolecular forces. For example, parallel chains of this compound molecules could be held together by π-π stacking interactions between the aromatic rings of adjacent chains. This would result in the formation of sheet-like structures. The specific arrangement within the layers would depend on the optimization of both hydrogen bonding and π-stacking geometries.

Pinwheel-like Structures: The formation of complex morphologies such as pinwheel-like structures typically requires specific molecular geometries and a hierarchy of intermolecular interactions. While there is no direct evidence of this compound forming such structures, this type of assembly has been observed in other N-heterocyclic systems where multiple intermolecular interactions cooperate. For a molecule like this compound, a pinwheel motif might arise from a cyclic arrangement of several molecules held together by a network of hydrogen bonds, with the ethynylphenyl arms radiating outwards. The subsequent packing of these pinwheel units could then be governed by π-π stacking. The formation of such a complex structure would be highly dependent on crystallization conditions.

The table below summarizes the potential self-assembled morphologies for this compound and the primary driving interactions.

| Morphology | Primary Driving Interaction(s) |

| 1D Chains | C-H···N Hydrogen Bonding, Halogen Bonding |

| 2D Layers | π-π Stacking, van der Waals forces |

| Pinwheel-like Structures | Combination of Hydrogen Bonding and π-π Stacking |

It must be reiterated that the discussion above is based on the known chemical principles of the functional groups present in this compound. Definitive confirmation and detailed structural parameters of its supramolecular architectures would require experimental determination through single-crystal X-ray diffraction.

Applications in Advanced Functional Materials Science

Organic Optoelectronic Materials

The electron-withdrawing nature of the pyrimidine (B1678525) ring makes 2-(4-ethynylphenyl)pyrimidine and its derivatives promising candidates for various organic optoelectronic devices. This electron deficiency, coupled with the extended π-conjugation provided by the ethynylphenyl group, allows for the tuning of electronic properties essential for applications in light-emitting devices and charge transport materials.

Pyrimidine-containing conjugated polymers have been investigated for their potential in organic light-emitting diodes (OLEDs). The delocalized π-electron system along the polymer backbone, which includes the this compound unit, enables the absorption of light and subsequent emission, a fundamental process in OLED operation. mdpi.com The electronic properties of these polymers can be modified by incorporating different functional side groups, allowing for the tuning of the emission color and efficiency. mdpi.com For instance, poly(p-phenylene vinylene) (PPV) and its derivatives, which share structural similarities with polymers incorporating this compound, are known for their bright yellow-green fluorescence and have been explored in light-emitting applications. mdpi.com The rigid rod-like structure of such conjugated polymers facilitates the formation of ordered thin films, which is beneficial for device performance. mdpi.com The development of dendrimers, which are highly branched macromolecules, containing luminescent metal complexes has also been a strategy to achieve high-efficiency OLEDs. google.com These materials can be solution-processed, offering a cost-effective alternative to traditional vacuum deposition methods. google.com

The electron-deficient nature of the pyrimidine core is a key attribute for its use in materials designed for electron transport. nih.govtdl.org In organic electronic devices, efficient charge transport is crucial for optimal performance. The pyrimidine moiety can facilitate the movement of electrons through the material. The introduction of electron-donating or electron-withdrawing side chains onto the pyrimidine-based polymer can fine-tune the energy levels, impacting the charge transport characteristics. tdl.org Understanding and controlling interchain interactions are also vital for optimizing charge transport in organic conjugated materials. mdpi.com The distance between polymer chains can significantly influence the charge-transfer processes that govern electron mobility. mdpi.com

Pyrimidine derivatives are known to exhibit fluorescence, with the emission properties being influenced by the molecular structure and the surrounding environment. For example, the fluorescence intensity of some 2-alkylaminopyrimidines has been observed to be highest in polar protic solvents like methanol (B129727) and ethanol, suggesting the role of hydrogen bonding in enhancing fluorescence. nih.gov The introduction of an amino group at the 2-position of a fused pyrimidine system has been shown to influence fluorescence intensity. nih.gov Furthermore, some coordination polymers based on pyrimidine ligands have been reported to exhibit strong red luminescence at room temperature. nih.gov

Electrogenerated chemiluminescence (ECL) is another area where pyrimidine-based compounds could find applications. ECL involves the generation of light from high-energy electron-transfer reactions between electrochemically generated species. The redox properties of this compound, stemming from its electron-deficient pyrimidine ring, make it a candidate for exploration in ECL systems.

Table 1: Fluorescence Properties of Selected Pyrimidine Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 |

| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 |

| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 |

| 2-N-Piperidinopyrimidine | Chloroform | 356 | 392 |

Data sourced from fluorescence studies of selected 2-alkylaminopyrimidines. nih.gov

Functional Polymers and Hybrid Materials

The versatility of the ethynyl (B1212043) group in this compound allows for its incorporation into a variety of polymer architectures through reactions like polymerization of acetylene-containing monomers. nih.gov This enables the creation of functional polymers with tailored properties. For instance, pyrimidine-based donor-acceptor conjugated polymers have been synthesized where the electronic properties can be tuned by modifying the side chains on the acceptor (pyrimidine) moiety. tdl.org This "side chain engineering" allows for fine-tuning of the material's energy levels. tdl.org

Hybrid materials, which combine organic and inorganic components, offer a pathway to novel functionalities. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up the possibility of creating hybrid materials with interesting electronic and optical properties. The hybridization of a pyrimidine core with other pharmacophoric systems, such as a 1,3-thiazole moiety, has been explored to create molecules with synergistic properties. nih.govmdpi.com

Nonlinear Optical (NLO) Properties and Applications

The push-pull electronic structure inherent in many pyrimidine derivatives, where the pyrimidine acts as an electron-accepting unit, makes them attractive for nonlinear optical (NLO) applications. nih.gov NLO materials can alter the properties of light and have applications in technologies like optical data processing and storage. nih.gov Theoretical and experimental studies on pyrimidine-based chromophores have demonstrated their potential for second harmonic generation and two-photon absorption. researchgate.net The NLO response can be influenced by the crystalline environment, with studies showing a significant enhancement of NLO behavior in the solid state. nih.govrsc.org The third-order nonlinear susceptibility (χ³) of some pyrimidine derivatives has been found to be superior to that of known materials like chalcone (B49325) derivatives, highlighting their potential for optical and photonic applications. nih.govresearchgate.net The design of organic molecules with large delocalized π-electron systems, often involving donor and acceptor moieties connected by a π-linker, is a key strategy for achieving high NLO responses. nih.gov

Biological Applications As Pharmaceutical Scaffolds and Chemical Probes

Pyrimidine (B1678525) as a Privileged Pharmacophore in Drug Discovery

The pyrimidine ring is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged pharmacophore." This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA, making it a natural point of interaction for various biological macromolecules.

The versatility of the pyrimidine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological activities. This structural adaptability has led to the development of a wide array of therapeutic agents with diverse pharmacological profiles, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. The pyrimidine core's capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems further enhance its utility in drug design.

Scaffold Design for Targeted Biological Activity

While specific research on the biological activities of 2-(4-ethynylphenyl)pyrimidine is not extensively documented in publicly available literature, the structural features of this compound—namely the 2-substituted pyrimidine ring and the 4-ethynylphenyl group—provide a strong basis for predicting its potential as a targeted therapeutic agent. The ethynyl (B1212043) group, in particular, is a versatile functional group in medicinal chemistry, known for its ability to form covalent bonds with target proteins or to act as a rigid linker to orient other functional groups for optimal binding.

Inhibition of Enzyme Systems (e.g., Urease, Acetylcholinesterase)

The pyrimidine scaffold has been successfully employed in the design of inhibitors for various enzyme systems. For instance, derivatives of pyrimidine have been investigated for their potential to inhibit urease, a nickel-containing metalloenzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. The nitrogen atoms in the pyrimidine ring can coordinate with the nickel ions in the active site of urease, leading to inhibition of its enzymatic activity.

Similarly, the structural motif of a substituted pyrimidine is found in inhibitors of acetylcholinesterase (AChE), an enzyme critical for the regulation of neurotransmission. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease. The design of pyrimidine-based AChE inhibitors often involves tailoring the substituents to interact with specific residues within the active site gorge of the enzyme. While no specific data is available for this compound as a urease or acetylcholinesterase inhibitor, its structural components suggest that it could be a candidate for such applications, pending experimental validation.

Modulation of Kinase Activity (e.g., CDK2, CDK9, RTKs)

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a well-established core for the development of kinase inhibitors. Many approved kinase inhibitors feature a pyrimidine ring that mimics the adenine (B156593) base of ATP, enabling them to bind to the ATP-binding site of kinases and block their activity.

Cyclin-Dependent Kinases (CDKs): CDKs, such as CDK2 and CDK9, are key regulators of the cell cycle and transcription. Their dysregulation is a common feature of cancer. Numerous 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine derivatives have been developed as potent and selective CDK inhibitors. The 2-phenylamino pyrimidine scaffold, in particular, has been a fruitful starting point for the design of CDK inhibitors.

Receptor Tyrosine Kinases (RTKs): RTKs, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are crucial for cell signaling pathways that control cell growth, proliferation, and angiogenesis. The 2-phenylpyrimidine (B3000279) motif is also present in inhibitors of various RTKs.

The this compound structure is analogous to many known kinase inhibitors. The ethynylphenyl group could potentially occupy the hydrophobic pocket of the kinase active site, and the pyrimidine core could form key hydrogen bonds with the hinge region. However, without experimental data, its specific kinase inhibitory profile remains speculative.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. For pyrimidine-based inhibitors, SAR studies have revealed several key principles:

Substitution at the 2- and 4-positions: These positions are frequently modified to enhance potency and selectivity. For instance, in many kinase inhibitors, a substituted aniline (B41778) at the 4-position and a small hydrophobic group at the 2-position are common features.

The role of the phenyl ring: Substituents on the phenyl ring of 2-phenylpyrimidine derivatives can significantly impact their binding affinity and selectivity for different kinases. Electron-donating or -withdrawing groups can modulate the electronic properties of the molecule and influence its interactions with the target protein.

The impact of the ethynyl group: The ethynyl group is a rigid and linear linker that can be used to position other functional groups in a specific orientation. It can also participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, or form covalent bonds with cysteine residues in the active site of some kinases.

While no specific SAR studies for this compound are available, the general principles derived from related pyrimidine series would be applicable in guiding the optimization of this scaffold for a particular biological target.

Probes and Ligands for Studying Biological Systems

Beyond their therapeutic potential, small molecules like this compound can serve as valuable tools for chemical biology. The ethynyl group is particularly useful in this context as it can be readily modified using "click chemistry," a set of biocompatible reactions that allow for the attachment of fluorescent dyes, affinity tags, or other reporter groups.

This chemical handle would allow this compound to be converted into a chemical probe. For example, if this compound were found to bind to a specific protein, a fluorescently labeled version could be used to visualize the localization of that protein within cells. Similarly, an affinity-tagged version could be used to isolate the protein and its binding partners from cell lysates, helping to elucidate its function and interactions. The development of such probes is contingent on the initial discovery of a specific biological target for the parent compound.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes and Sustainable Chemistry

Future synthetic research will likely pivot towards greener and more efficient methods for producing 2-(4-Ethynylphenyl)pyrimidine and its derivatives. While traditional cross-coupling reactions have proven effective, the next wave of innovation will prioritize sustainability. This includes the development of catalytic systems that utilize earth-abundant metals, operate under milder reaction conditions, and minimize waste generation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced environmental impact, lower cost | Development of catalysts based on iron, copper, or nickel. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions. |

| Multi-component Reactions | Increased efficiency, reduced waste | Design of novel one-pot procedures. |

Advanced Characterization Techniques for In-Situ Studies

To fully unlock the potential of this compound, a deeper understanding of its behavior in real-time is necessary. Future research will increasingly rely on advanced, in-situ characterization techniques to probe the compound's dynamic properties as they happen.

For instance, time-resolved spectroscopy will be invaluable for studying the excited-state dynamics of materials derived from this compound, which is crucial for applications in optoelectronics. In-situ X-ray diffraction and scattering techniques will allow researchers to monitor the formation and transformation of crystalline structures during synthesis or self-assembly processes. For biological applications, techniques like fluorescence lifetime imaging microscopy (FLIM) can provide insights into how molecules based on this compound interact with their biological targets within living cells.

| Characterization Technique | Information Gained | Potential Application |

| Time-Resolved Spectroscopy | Excited-state lifetimes, energy transfer dynamics | Organic light-emitting diodes (OLEDs), sensors |

| In-Situ X-ray Diffraction | Real-time crystal structure evolution | Development of novel polymeric materials |

| Fluorescence Lifetime Imaging | Molecular interactions in biological systems | Drug discovery, diagnostic imaging |

Rational Design of Multi-Functional Materials and Bioactive Agents

The true power of this compound lies in its potential as a building block for materials and molecules with multiple, synergistic functions. The future of research in this area will be heavily reliant on computational modeling and rational design. By using quantum chemical calculations and molecular dynamics simulations, scientists can predict the properties of new derivatives before they are synthesized, saving time and resources.

This approach will enable the creation of "smart" materials that can, for example, combine fluorescence with conductivity for use in advanced sensors, or materials that are both porous and catalytically active for applications in green chemistry. In the realm of medicine, rational design can be used to develop drug candidates that not only bind to a specific biological target but also have built-in functionalities for imaging or targeted delivery. The ethynyl (B1212043) group, for instance, is a prime handle for "click" chemistry, allowing for the easy attachment of various functional moieties.

Integration with Emerging Technologies

The future of this compound is also intertwined with the development of groundbreaking new technologies. Single-molecule studies, for example, could reveal the intricate details of how individual molecules of a this compound-based polymer conduct electricity or respond to light. This level of understanding is essential for the miniaturization of electronic devices.

Furthermore, the rise of quantum computing in chemistry presents an unprecedented opportunity. Quantum algorithms could be used to perform highly accurate simulations of the electronic structure of complex derivatives of this compound, providing insights that are currently unattainable with classical computers. This could revolutionize the design of new catalysts, electronic materials, and pharmaceuticals with unparalleled precision. As these emerging technologies mature, their integration with the study of versatile molecules like this compound will undoubtedly lead to scientific breakthroughs that are difficult to even imagine today.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.